TMPA
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O4P/c1-5-8(4,6-2)7-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLBCYQITXONBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O4P, Array | |
| Record name | TRIMETHYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17402 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | TRIMETHYL PHOSPHATE | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021403 | |
| Record name | Trimethyl orthophosphate | |
| Source | EPA DSSTox | |
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Molecular Weight |
140.07 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Trimethyl phosphate appears as a pale straw colored liquid. Inhalation may irritate respiratory tract. Vapor or liquid may irritate skin or eyes. Ingestion may irritate the mucous membranes of the gastrointestinal tract., Liquid, Clear liquid; [Hawley], COLOURLESS LIQUID. | |
| Record name | TRIMETHYL PHOSPHATE | |
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| Record name | Phosphoric acid, trimethyl ester | |
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| Record name | Trimethyl phosphate | |
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| Record name | TRIMETHYL PHOSPHATE | |
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Boiling Point |
387 °F at 760 mmHg (NTP, 1992), 197.2 °C | |
| Record name | TRIMETHYL PHOSPHATE | |
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| Record name | TRIMETHYL PHOSPHATE | |
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| Record name | TRIMETHYL PHOSPHATE | |
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Flash Point |
greater than 300 °F (NTP, 1992), 107 °C, 150 °C (302 °F) (Closed cup) | |
| Record name | TRIMETHYL PHOSPHATE | |
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| Record name | Trimethyl phosphate | |
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| Record name | TRIMETHYL PHOSPHATE | |
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| Record name | TRIMETHYL PHOSPHATE | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 5.0X10+5 mg/L at 25 °C, Slightyl soluble in ethanol; soluble in ethyl ether, Soluble in alcohol, ether and organic solvents, Soluble in gasoline, Solubility in water, g/100ml at 25 °C: 50 (good) | |
| Record name | TRIMETHYL PHOSPHATE | |
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| Record name | TRIMETHYL PHOSPHATE | |
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| Record name | TRIMETHYL PHOSPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
1.2144 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2144 g/cu cm at 20 °C, Relative density (water = 1): 1.2 | |
| Record name | TRIMETHYL PHOSPHATE | |
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| Record name | TRIMETHYL PHOSPHATE | |
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| Record name | TRIMETHYL PHOSPHATE | |
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Vapor Pressure |
1 mmHg at 78.8 °F ; 5 mmHg at 128.7 °F; 10 mmHg at 154.0 °F (NTP, 1992), 0.85 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.11 | |
| Record name | TRIMETHYL PHOSPHATE | |
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| Record name | TRIMETHYL PHOSPHATE | |
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| Record name | TRIMETHYL PHOSPHATE | |
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Color/Form |
Liquid, Colorless liquid | |
CAS No. |
512-56-1 | |
| Record name | TRIMETHYL PHOSPHATE | |
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| Record name | Trimethyl phosphate | |
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| Record name | Trimethyl phosphate | |
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| Record name | TRIMETHYL PHOSPHATE | |
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| Record name | Phosphoric acid, trimethyl ester | |
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| Record name | Trimethyl orthophosphate | |
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| Record name | Trimethyl phosphate | |
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| Record name | TRIMETHYL PHOSPHATE | |
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Melting Point |
-51 °F (NTP, 1992), -46 °C | |
| Record name | TRIMETHYL PHOSPHATE | |
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Synthetic Methodologies and Reaction Pathways
Advanced Synthetic Routes for Trimethyl Phosphate (B84403)
Modern synthetic strategies for producing trimethyl phosphate are optimized for efficiency and yield, minimizing undesirable side reactions. These routes primarily fall into the categories of phosphorylation and esterification.
The most common and direct method for synthesizing trimethyl phosphate is through the phosphorylation of methanol (B129727) using phosphorus oxychloride (POCl₃). wikipedia.orgchemicalbook.com This reaction involves treating phosphorus oxychloride with three equivalents of methanol. To drive the reaction to completion and neutralize the hydrogen chloride (HCl) byproduct, an amine base such as triethylamine (B128534) (R₃N) is typically used. wikipedia.org The reaction is highly exothermic and requires careful temperature control. google.com
A significant challenge in this process is the adverse side reaction between the desired trimethyl phosphate product and the HCl co-product, which can cleave the ester bonds and drastically reduce the yield. google.com The presence of the amine base mitigates this by sequestering HCl as a salt. google.comsciencemadness.org Industrial processes have been developed to continuously separate HCl and unreacted methanol from the product mixture to maximize yield. google.comgoogle.com
In some variations, catalysts like aluminum chloride have been used to facilitate the phosphorylation of phenols with phosphoryl chloride, a reaction that shares mechanistic principles with TMP synthesis. lookchem.com
Esterification, specifically transesterification, provides an alternative pathway to trimethyl phosphate. This method avoids the direct use of phosphorus oxychloride and the concurrent production of large quantities of HCl. google.com In this process, a different phosphate or phosphite (B83602) ester, such as a triaryl phosphite (e.g., triphenyl phosphite), is reacted with methanol in the presence of a basic catalyst. google.com
The transesterification reaction proceeds by exchanging the aryl groups of the starting ester with methyl groups from the methanol. The process can be driven to completion by removing the resulting phenol, often by distillation. google.com This technique is effective for producing various trialkyl phosphites and can be adapted for phosphates. High yields of dialkyl aryl phosphates have been obtained by treating aryl phosphorodichloridates with sodium methoxide (B1231860) under controlled pH conditions. lookchem.com However, an excess of the alkoxide can lead to an ester interchange reaction that produces trimethyl phosphate as a byproduct. lookchem.com
The synthesis can also be viewed as an esterification of phosphinic acids with orthosilicates, a method noted for its high yields and selectivity under specific conditions. organic-chemistry.org
Mechanistic Investigations of Trimethyl Phosphate Synthesis
Understanding the reaction mechanisms is crucial for optimizing synthetic conditions and improving product yields. Investigations have focused on the catalytic roles of various reagents and the stereochemical properties of the trimethyl phosphate molecule itself.
Catalysis is central to the efficient synthesis of trimethyl phosphate. In the phosphorylation route using POCl₃ and methanol, the amine base is not merely an acid scavenger but a critical component of the catalytic pathway. By removing HCl from the reaction equilibrium, it prevents the acid-catalyzed cleavage of the newly formed P-O-CH₃ ester bonds, a major side reaction that severely limits yield. google.com
In transesterification reactions, basic catalysts such as sodium methoxide play a key role. The catalyst activates the methanol, increasing its nucleophilicity and facilitating its attack on the phosphorus center of the starting ester.
Lewis acids like aluminum chloride can also serve as catalysts in phosphorylation reactions. lookchem.com They are thought to function by coordinating to the phosphoryl oxygen, increasing the electrophilicity of the phosphorus atom and making it more susceptible to nucleophilic attack by the alcohol.
Computational studies have explored the thermochemistry and kinetics of reactions involving TMP, providing insights into bond dissociation energies (BDE). nih.govacs.org These studies reveal that the C–O bond has the lowest BDE, followed by the C–H bond, and finally the O–P bond, which has the highest dissociation energy. nih.govacs.org This information is vital for understanding the stability of TMP and predicting its behavior and reaction pathways under various conditions. nih.gov
Data sourced from computational studies on the thermochemistry of Trimethyl Phosphate. acs.org
While trimethyl phosphate is an achiral molecule, stereochemical factors, specifically conformational isomerism, play a role in its reactivity. nih.gov Due to rotations around its single bonds, the TMP molecule is not static but exists as a mixture of different three-dimensional conformations. wikipedia.orgnih.gov These different spatial arrangements influence the molecule's thermodynamic properties and reactivity. wikipedia.org
Ab initio molecular orbital calculations have identified three key conformers with C₃, C₁, and Cₛ symmetries. researchgate.net The energy differences between these conformers are relatively small. At the MP2/6-31G** level of theory, the C₁ conformer is 0.56 kcal/mol higher in energy than the most stable C₃ conformer, while the Cₛ conformer is 1.43 kcal/mol higher. researchgate.net
This conformational diversity means that reaction mechanisms and product outcomes can be affected by the specific conformation(s) present under certain conditions. wikipedia.org Understanding the relative stabilities and populations of these conformers is valuable for predicting the behavior of TMP at different temperatures and pressures and in its interactions with solvents or catalysts during its synthesis. wikipedia.org
Relative energies of Trimethyl Phosphate conformers calculated at the MP2/6-31G* level of theory. researchgate.net*
Table of Chemical Compounds
Spectroscopic Characterization and Conformational Analysis
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of trimethyl phosphate (B84403) at the atomic level. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the connectivity of atoms and the electronic structure of the molecule.
Proton (¹H) NMR spectroscopy of trimethyl phosphate reveals a characteristic signal for the nine equivalent protons of the three methoxy (B1213986) groups. In a typical ¹H NMR spectrum, these protons appear as a doublet due to coupling with the phosphorus-31 nucleus. The electron-mediated scalar coupling, or J-coupling, between the protons and the phosphorus atom across three bonds (³JHP) splits the proton resonance into a doublet. researchgate.net The magnitude of this coupling constant is a valuable parameter for structural characterization.
Studies have reported the ³JHP coupling constant for trimethyl phosphate to be approximately 10 Hz to 11 Hz. researchgate.netarxiv.orgchemicalbook.com For instance, one study using a high-Tc SQUID magnetometer measured a ³J[P,H] value of (10.94 ± 0.08) Hz. researchgate.net The chemical shift of the protons in trimethyl phosphate is typically observed around 3.7-3.8 ppm. chemicalbook.combmrb.io For example, in a 300 MHz spectrometer using CDCl₃ as a solvent, the proton signal appears at 3.779 ppm. chemicalbook.com
The precise chemical shift and coupling constants can be influenced by the solvent and temperature. In a study using a 100mM sample in D₂O at 298K, the proton chemical shift was reported between 3.799 and 3.821 ppm. bmrb.io
Table 1: ¹H NMR Data for Trimethyl Phosphate
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Chemical Shift (δ) | 3.779 ppm | 300 MHz, CDCl₃ | chemicalbook.com |
| Chemical Shift (δ) | 3.799 - 3.821 ppm | 500 MHz, 100mM in D₂O, 298K | bmrb.io |
| Coupling Constant (³JHP) | 10.94 ± 0.08 Hz | 102.2 µT magnetic field | researchgate.net |
| Coupling Constant (³JHP) | ~10 Hz | 4.47 µT magnetic field | arxiv.org |
Phosphorus-31 (³¹P) NMR spectroscopy is a highly effective and direct method for characterizing organophosphorus compounds like trimethyl phosphate. youtube.com The ³¹P nucleus has a natural abundance of 100% and a nuclear spin of ½, making it one of the easier nuclei to study by NMR. youtube.com The chemical shift of the phosphorus nucleus is sensitive to its electronic environment, providing valuable structural information.
The ³¹P NMR spectrum of trimethyl phosphate shows a signal whose chemical shift is typically referenced to an external standard of 85% phosphoric acid (H₃PO₄). youtube.com The chemical shift for trimethyl phosphate appears downfield from the reference, with reported values varying depending on the specific conditions. youtube.com For instance, the chemical shift of trimethyl phosphate is noted to be around 140 ppm relative to phosphoric acid. youtube.com It is important to note that ³¹P NMR chemical shifts can be influenced by the concentration of the sample, the solvent used, and the presence of other compounds. youtube.com
In the context of quantitative analysis, trimethyl phosphate can also be used as an internal calibrant. researchgate.net
Table 2: ³¹P NMR Data for Trimethyl Phosphate
| Parameter | Value | Reference Standard | Source |
|---|
Zero-field Nuclear Magnetic Resonance (ZULF NMR) is a modality of NMR spectroscopy where the experiments are conducted in the absence of a large external magnetic field. acs.orgresearchgate.net In this regime, the spin-spin interactions (J-couplings) within a molecule dominate over the Zeeman interaction. acs.org This technique allows for the high-resolution measurement of J-coupling constants, which provides detailed information about the electronic structure and conformation of molecules. nih.gov
For trimethyl phosphate, which is classified as an XA₉ spin system (where X is ³¹P and A is ¹H), the zero-field NMR spectrum is dominated by the three-bond ³¹P–¹H J-coupling. acs.orgnih.gov The spectra can be used to obtain a unique molecular fingerprint of the compound. researchgate.net Experimental studies using zero-field NMR have been conducted on neat liquid samples of trimethyl phosphate. acs.org The analysis of the J-spectra allows for the characterization and identification of the compound based on its unique electronic environment. acs.org The high resolution of zero-field NMR enables the measurement of spin-spin couplings with narrow resonance line widths. nih.gov
Zero-field NMR J-spectra of trimethyl phosphate show resonances at multiples of the J-coupling constant (e.g., 2JHP, 3JHP, and 4JHP). researchgate.net This technique has been shown to be effective for chemical fingerprinting of phosphorus compounds. nih.gov
Infrared (IR) spectroscopy is a valuable technique for identifying functional groups and studying the conformational properties of molecules. In trimethyl phosphate, the P=O stretching vibration is a particularly informative band in the IR spectrum.
The vibrational frequencies observed in the IR spectrum of trimethyl phosphate, particularly the P=O stretching band, are sensitive to the surrounding environment, a phenomenon known as a solvent effect. Changes in the solvent can lead to shifts in the position of this characteristic band.
Studies on trimethyl phosphate in different solvent systems have been conducted to understand these interactions. documentsdelivered.com For example, the P=O stretching vibration in trimethyl phosphate has been studied in various matrices, such as xenon and nitrogen. researchgate.netresearchgate.net In a xenon matrix, a band centered at 1282.7 cm⁻¹ has been assigned to the P=O stretch in molecules with a C₃ conformation. researchgate.netresearchgate.net Another feature observed at a higher frequency, between 1290-1310 cm⁻¹, is also attributed to the P=O stretching vibration, potentially from a different conformer. researchgate.netresearchgate.net The relative intensities of these bands can change with temperature, indicating a shift in the conformational equilibrium. researchgate.netresearchgate.net
The interaction of the P=O group with different solvents can alter the bond's character and, consequently, its vibrational frequency. This sensitivity makes IR spectroscopy a useful tool for probing intermolecular forces and the local environment of the trimethyl phosphate molecule.
Table 3: IR Absorption Data for P=O Stretching Vibration of Trimethyl Phosphate
| Wavenumber (cm⁻¹) | Assignment | Conditions | Source |
|---|---|---|---|
| 1282.7 | P=O stretch (C₃ conformer) | Xenon matrix | researchgate.netresearchgate.net |
| 1290 - 1310 | P=O stretch | Xenon matrix | researchgate.netresearchgate.net |
Compound Index
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| Trimethyl phosphate (TMP) |
| Phosphoric acid |
| Dichlorvos |
| Dimethyl phosphite (B83602) |
| Trimethyl phosphite |
| Xenon |
| Nitrogen |
| Carbon tetrachloride |
UV Photoelectron Spectroscopy and Ab Initio Characterization
The electronic structure of trimethyl phosphate has been investigated using HeI UV photoelectron spectroscopy, with the resulting spectrum interpreted through the lens of ab initio self-consistent field (SCF) molecular orbital calculations. nih.govtandfonline.com This combined approach allows for a detailed assignment of the valence orbital structures. The photoelectron spectrum of TMP is better replicated by calculations using a 4-31G basis set compared to STO-3G or STO-3G* basis sets. nih.govtandfonline.com Nevertheless, all three basis sets consistently predict the same spectral assignment. nih.gov
For trimethyl phosphate possessing C₃ symmetry, the vertical ionization potentials for the upper occupied molecular orbitals have been determined. nih.govtandfonline.com The energetic ordering of these orbitals shows only a weak dependence on the torsional angles associated with the rotation of the ester groups about the P-O bonds (φ) and the rotation of the methyl groups about the C-O bonds (ψ). nih.govtandfonline.com
| Orbital | Vertical Ionization Potential (eV) | Source |
|---|---|---|
| 8e | 10.81 | nih.govtandfonline.com |
| 9a | 11.4 | nih.govtandfonline.com |
| 7e | 11.93 | nih.govtandfonline.com |
| 8a and 6e | 12.6 - 12.9 | nih.govtandfonline.com |
| 7a | 14.4 | nih.govtandfonline.com |
| 5e and 6a | 15.0 - 16.0 | nih.govtandfonline.com |
SCF molecular orbital calculations have been a cornerstone in understanding the electronic and geometric structure of trimethyl phosphate. Calculations performed with STO-3G, STO-3G, and 4-31G basis sets have been used to interpret the UV photoelectron spectrum. nih.govtandfonline.com The results indicate that the 4-31G basis set provides a more accurate reproduction of the experimental spectrum. nih.gov Furthermore, these calculations show that the energetic ordering of the highest occupied orbitals is not significantly affected by the molecular geometry, whether it is based on crystallographic data or optimized geometries from STO-3G calculations. tandfonline.com A study of the O-P-O ester bond angles' dependence on the torsional angles (φ) at various levels of theory (STO-3G, STO-3G, and 4-31G) demonstrated that for C₃ symmetry, repulsive steric interactions influence the coupling of these angles to φ. nih.govtandfonline.com
Mass Spectrometry-Based Quantification Techniques for Organophosphates
The quantification of trimethyl phosphate in various matrices is crucial, and several mass spectrometry-based techniques have been developed for this purpose.
One such method is direct analysis in real-time ionization interfaced with a triple quadrupole mass spectrometer (DART-MS/MS) using multiple reaction monitoring (MRM). daneshyari.com This technique allows for the rapid quantification of TMP in environmental water samples with a limit of quantification (LOQ) of 50 pg/mL and exhibits significant linearity (R > 0.998) in the 0.05–100 ng/mL range. daneshyari.com
Another robust method involves the coupling of solid-phase extraction (SPE) with liquid chromatography-tandem mass spectrometry (LC-MS/MS). tandfonline.comresearchgate.net This approach has achieved a limit of quantification of 3 ng/L for water samples and 40 ng/L for urine samples, with good recoveries (>81%) and precision (RSD < 5%). tandfonline.comresearchgate.net
Gas chromatography-mass spectrometry (GC-MS) has also been employed for the identification and quantification of trimethyl phosphate. rsc.org For instance, in the analysis of degraded battery electrolytes, the mass trace of TMP (m/z 110) was monitored for its detection. rsc.org
| Technique | Matrix | Limit of Quantification (LOQ) | Source |
|---|---|---|---|
| DART-MS/MS | Wastewater | 50 pg/mL | daneshyari.com |
| SPE-LC-MS/MS | Water | 3 ng/L | tandfonline.comresearchgate.net |
| SPE-LC-MS/MS | Urine | 40 ng/L | tandfonline.comresearchgate.net |
| GC-MS | Battery Electrolyte | Not specified | rsc.org |
Conformational Isomerism and Dynamics
Experimental Studies on Trimethyl Phosphate Conformations
The conformational isomerism of trimethyl phosphate has been explored through a combination of experimental techniques and computational analysis. Early nuclear magnetic resonance (NMR) studies provided evidence for the existence of multiple conformers in solution, with findings that are in agreement with later, more detailed computational work. nih.gov These studies supported the presence of both gauche and anticlinal conformations being thermally accessible. nih.gov
Matrix isolation infrared spectroscopy, while performed on the closely related trimethyl phosphite, has provided valuable insights that can be extended to trimethyl phosphate. nih.gov This technique, combined with ab initio computations, has been powerful in identifying and characterizing different conformers trapped in a low-temperature matrix. nih.gov
Ab initio molecular orbital calculations have been a primary tool for investigating the conformational landscape of TMP. acs.org These theoretical studies have successfully located multiple minima on the potential energy surface, corresponding to different spatial arrangements of the methoxy groups. Specifically, conformers with C₃, C₁, and Cₛ symmetries have been identified, with their relative energies and the barriers to their interconversion being calculated. acs.org The small energy differences between these conformers underscore the dynamic nature of trimethyl phosphate's structure.
Theoretical Modeling of Conformational Landscapes
The conformational landscape of trimethyl phosphate (TMP) has been a subject of extensive theoretical investigation to elucidate the molecule's structural preferences and the dynamics of interconversion between its stable forms. josorge.com Computational chemistry has been instrumental in identifying and characterizing the low-energy conformers of TMP. Early computational studies proposed various structures for the stable conformers of TMP. josorge.com More recent and advanced ab initio calculations have consistently identified three distinct minima on the potential energy surface, corresponding to conformers with C₃, C₁, and Cₛ symmetries. josorge.comacs.org
The relative stability of these conformers is highly dependent on the level of theory and the basis set used in the calculations. josorge.com While initial studies using smaller basis sets suggested that the C₁ conformer was the lowest in energy, subsequent work with more robust computational methods has established the C₃ conformer as the global minimum, meaning it is the most stable form. josorge.comacs.org The C₁ and Cₛ conformers are found to be slightly higher in energy. acs.org Theoretical models have also been used to calculate the energy barriers that separate these conformers, providing insight into the feasibility of their interconversion under different conditions. researchgate.net For instance, the barrier for the conversion of the C₁ conformer to the more stable C₃ form is significant enough to allow for the co-existence of multiple conformers at low temperatures, as observed in matrix isolation experiments. researchgate.netresearchgate.net
Molecular Orbital Calculations and Basis Functions
The theoretical exploration of trimethyl phosphate's conformational space relies heavily on ab initio molecular orbital calculations. These methods solve the electronic Schrödinger equation to determine the molecule's electronic structure and energy. Key computational approaches applied to TMP include the Hartree-Fock (HF) self-consistent field (SCF) method and methods that incorporate electron correlation, such as Møller-Plesset perturbation theory to the second order (MP2) and Density Functional Theory (DFT). acs.orgresearchgate.net
The accuracy of these calculations is intrinsically linked to the choice of basis set, which is a set of mathematical functions used to build the molecular orbitals. uni-rostock.de A variety of basis sets have been employed in the study of TMP, ranging from minimal sets to more extensive ones:
STO-3G and STO-3G *: Minimal basis sets used in early computational studies. acs.orgtandfonline.com
4-31G and 4-31G *: Split-valence basis sets that offer more flexibility. acs.orgtandfonline.com
6-31G, 6-31G*, and 6-31G(d,p) : Larger split-valence basis sets that include polarization functions (indicated by * or d,p) on heavy atoms and sometimes hydrogen atoms. These functions are crucial for accurately describing bonding and geometry, particularly in molecules with heteroatoms like phosphorus and oxygen. josorge.comacs.orgresearchgate.net
6-311++G(2d,2p) : An even more extensive basis set with diffuse functions (++) and multiple polarization functions, used for high-accuracy calculations. researchgate.net
Studies have shown that employing larger basis sets, like 6-31G, and including electron correlation through methods like MP2, significantly impacts the calculated relative energies of the conformers. josorge.com For example, calculations at the MP2/6-31G** level of theory reversed the stability order predicted by earlier HF/STO-3G calculations, identifying the C₃ conformer as the most stable. josorge.comacs.org
| Level of Theory/Basis Set | Property | Value (kcal/mol) | Reference |
|---|---|---|---|
| MP2/6-31G | Energy Difference (C₁ - C₃) | 0.56 | josorge.comacs.org |
| Energy Difference (Cₛ - C₃) | 1.43 | josorge.comacs.org | |
| MP2/6-31G | Interconversion Barrier (C₁ → C₃) | 2.20 | josorge.comacs.org |
| Interconversion Barrier (C₃ → C₁) | 2.76 | josorge.comacs.org | |
| MP2/6-31G(d,p) | Interconversion Barrier (C₁ → C₃) | 9.8 kJ/mol (≈ 2.34 kcal/mol) | researchgate.net |
| Interconversion Barrier (Cₛ → C₁) | 0.9 kJ/mol (≈ 0.21 kcal/mol) | researchgate.net |
Torsional Angle Dependencies (phi and psi)
The different conformations of trimethyl phosphate are defined by the rotation around its single bonds, which can be described by torsional angles. For TMP, the critical rotations occur around the P-O ester bonds and the C-O bonds of the methoxy groups. Following the nomenclature used in similar systems, these can be designated as phi (φ) for the O=P-O-C torsion and psi (ψ) for the P-O-C-H torsion. tandfonline.com The energetic landscape of the molecule is a direct function of these angles, as their variation leads to different conformers and transition states. tandfonline.com
The barriers to internal rotation are the energy required to move from one stable conformation to another by rotating through these torsional angles. For example, the transition between the C₁ and C₃ forms involves the rotation of a methyl group from a trans to a gauche orientation. researchgate.net The calculated barrier for this transformation is approximately 2.2-2.3 kcal/mol, indicating a restricted but possible rotation at ambient temperatures. josorge.comresearchgate.net
| Torsional Angle | Description | Value (Degrees) | Conformation Type | Reference |
|---|---|---|---|---|
| φ (O=P-O-C) | Rotation about P-O ester bond | 53.1 | Gauche (Stable) | tandfonline.com |
| 141.9 | Anticlinal (Thermally Accessible) | tandfonline.com | ||
| ψ (P-O-C-H) | Rotation about C-O bond | 60 - 80 | Staggered (Energy Minimum) | tandfonline.com |
| 0 - 20 | Eclipsed (Energy Maximum) | tandfonline.com |
Toxicological Mechanisms and Biochemical Interactions
In Vitro and In Vivo Toxicological Investigations
Genotoxicity Studies and Mechanisms of Action
Trimethyl phosphate (B84403) (TMP) has been identified as a genotoxic agent, capable of inducing genetic damage. oecd.org This has been demonstrated through various testing methods, including chromosomal aberration and micronucleus tests.
Chromosomal aberration assays are designed to evaluate a substance's potential to cause structural damage to chromosomes, such as breaks or exchanges. nih.gov These tests are typically conducted in vitro using cultured mammalian cells, including Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes. nih.gov
In a cytogenetic study, trimethyl phosphate was evaluated using a chromosomal aberrations test in Chinese Hamster Ovary (CHO) cells. researchgate.net Such tests expose cell cultures to the test substance at various concentrations. nih.gov The cells are then examined during the metaphase stage of cell division to score for any visible chromosomal abnormalities. nih.gov A positive result is generally characterized by a statistically significant, dose-dependent increase in the number of cells with aberrations. nih.gov
| Step | Description | Common Cell Lines |
|---|---|---|
| 1. Cell Culture | Establishment of mammalian cell cultures. | Chinese Hamster Ovary (CHO), Human Peripheral Blood Lymphocytes (HPBL), V79, L5178Y nih.gov |
| 2. Exposure | Incubation of cell cultures with multiple concentrations of the test substance (e.g., Trimethyl Phosphate) with and without metabolic activation (S9). nih.gov | |
| 3. Harvesting & Slide Preparation | Addition of a metaphase-arresting agent (e.g., colcemid), followed by harvesting, hypotonic treatment, fixation, and slide preparation. | |
| 4. Analysis | Microscopic scoring of metaphase cells for structural and numerical chromosomal aberrations. nih.gov |
The micronucleus test is a method used to detect genotoxic damage, specifically identifying chromosome breakage (clastogenicity) or whole chromosome loss (aneugenicity). wikipedia.org Micronuclei are small, secondary nuclei that form in a cell when a chromosome or a fragment of a chromosome is not incorporated into the main nucleus after cell division.
In vivo studies have demonstrated the genotoxic potential of trimethyl phosphate. oecd.org An evaluation using mice as the experimental animal showed that trimethyl phosphate, described as a comparatively weak chromosome-breaking agent, could generate a dose-response curve in the micronucleus procedure. nih.gov A doubling in the number of micronuclei over the background level was observed at a specific concentration. nih.gov For a statistically significant result, a minimum of five animals per group is typically required, with 2000 polychromatic cells analyzed per animal. nih.gov
| Test Substance | Experimental Animal | Key Finding | Source |
|---|---|---|---|
| Trimethylphosphate (TMP) | Mice | A doubling over background in micronuclei was found. | nih.gov |
When DNA damage occurs, cells can activate complex signaling networks known as checkpoints to arrest the cell cycle. youtube.com This pause allows time for DNA repair, preventing the propagation of genetic errors to daughter cells. youtube.com Key proteins like ATM and ATR are recruited to the site of damage, initiating a phosphorylation cascade that involves checkpoint kinases Chk1 and Chk2. youtube.com
This cascade leads to the phosphorylation and stabilization of the p53 tumor suppressor protein. youtube.com Normally, p53 is kept at low levels by its negative regulator, MDM2, which tags it for degradation. youtube.com Phosphorylation of p53 prevents its binding to MDM2, causing p53 to accumulate. youtube.com Activated p53 then acts as a transcription factor, stimulating the expression of genes like p21. youtube.comyoutube.com The p21 protein is a cyclin-dependent kinase (CDK) inhibitor that can bind to and inactivate G1/S-Cdk and S-Cdk complexes, leading to an arrest of the cell cycle, typically in the G1 phase. youtube.comyoutube.com If the damage is irreparable, these pathways can instead lead to programmed cell death. youtube.com
In cases of severe or irreparable DNA damage, the p53 protein can initiate apoptosis (programmed cell death). youtube.com p53 carries out this function by transcriptionally activating pro-apoptotic genes. youtube.com Among these target genes are members of the Bcl-2 family, such as Bax, PUMA, and NOXA. youtube.comyoutube.com
The activation of these pro-apoptotic proteins is a critical step in the mitochondrial (or intrinsic) pathway of apoptosis. nih.gov The Bax protein, upon activation, translocates from the cytosol to the outer mitochondrial membrane. nih.gov There, it oligomerizes and forms pores, leading to mitochondrial outer membrane permeabilization (MOMP). nih.gov This permeabilization results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol. nih.govnih.gov The released cytochrome c then binds to the apoptotic protease activating factor-1 (Apaf-1), forming a complex known as the apoptosome, which activates a cascade of caspases (specifically initiator caspase-9 and effector caspase-3), ultimately leading to the dismantling of the cell. youtube.comnih.gov
Neurotoxicity Research
The most significant non-cancer toxic effect noted for trimethyl phosphate is neurotoxicity. industrialchemicals.gov.au Research in animal models has demonstrated its adverse effects on the nervous system.
In a 30-month study, Wistar rats administered trimethyl phosphate showed clear evidence of neurotoxicity at higher concentrations. industrialchemicals.gov.au The effects included the degeneration and loss of nerve fibers located in the peripheral nerves and the spinal cord, which were associated with secondary myopathic changes. industrialchemicals.gov.au Clinical signs observed in these animals included weakness of the hind limbs. industrialchemicals.gov.au
A study specifically designed to assess neurotoxicity in beagle dogs also revealed adverse effects. Dogs receiving daily oral doses of trimethyl phosphate for several months exhibited neurological signs.
| Animal Model | Observed Effects | Source |
|---|---|---|
| Wistar Rats | Degeneration and loss of nerve fibers in peripheral nerves and spinal cord; myopathic changes; weakness of hind limbs. | industrialchemicals.gov.au |
| Beagle Dogs | Neurological signs following daily oral administration. |
Degeneration of Nerve Fibers
Trimethyl phosphate (TMP) has been identified as a neurotoxic agent in animal studies, leading to observable nerve damage. nih.gov In rabbits, administration of trimethyl phosphate resulted in both flaccid and spastic paralysis. nih.gov Studies involving beagle dogs demonstrated that after a four-week period, neurotoxicity manifested as impairment of hopping abilities, reduced tactile placing responses, and an atactic gait. nih.gov Electrophysiological testing on these animals revealed a prolonged latency of neuromuscular impulse transmission after nine weeks, which was followed by a decrease in the maximum conduction velocity of sensory fibers. nih.gov At this stage, abnormalities in peripheral nerve fibers were also noted. nih.gov
While the precise mechanism for trimethyl phosphate is under investigation, research on other organophosphates, such as tri-ortho-cresyl phosphate (TOCP), provides a potential model for this neurotoxicity. nih.gov Organophosphate-induced delayed neuropathy (OPIDN) is characterized by a Wallerian-like degeneration of long axons. nih.gov In in-vitro studies using chicken dorsal root ganglia neurons, TOCP was found to induce time- and concentration-dependent degeneration and fragmentation of axons. nih.gov This process was associated with a collapse of the mitochondrial membrane potential and a significant depletion of ATP. nih.gov Furthermore, a decrease in the levels of nicotinamide (B372718) nucleotide adenylyl transferase 2 (NMNAT2) and nicotinamide adenine (B156593) dinucleotide (NAD+) was observed in the TOCP-exposed neurons. nih.gov
Table 1: Neurotoxic Effects of Trimethyl Phosphate in Animal Models
| Animal Model | Observed Effects | Specific Findings |
|---|---|---|
| Rabbit | Flaccid and spastic paralysis | General motor dysfunction. nih.gov |
| Beagle Dog | Impaired hopping, atactic gait | Impairment noted after 4 weeks of exposure. nih.gov |
| Beagle Dog | Neuromuscular transmission defects | Prolonged latency of impulse transmission and decreased sensory fiber conduction velocity after 9 weeks. nih.gov |
| Beagle Dog | Nerve fiber abnormalities | Physical changes observed in peripheral nerve fibers. nih.gov |
Effects on Motor Activity
The neurotoxic properties of trimethyl phosphate can lead to significant effects on motor activity. nih.gov Animal studies have documented weakness and paralysis as key neurotoxic outcomes. nih.gov Specific motor impairments observed in beagle dogs include difficulty with hopping and an uncoordinated, atactic gait. nih.gov However, the impact on motor activity may be dependent on the specific compound and organism studied. In research using zebrafish larvae, exposure to trimethyl phosphate did not result in significant effects on motor activity, such as total distance moved or mean velocity, at the concentrations tested. nih.gov This contrasts with other organophosphate esters like triethyl phosphate (TEP) and tris(2-butoxyethyl) phosphate (TBEP), which did cause significant decreases in larval motor activity. nih.gov Studies on other organophosphates, like chlorpyrifos, have also shown that developmental exposure can impair motor coordination in rats. researchgate.net
Oxidative Stress and Neurotoxicity Pathways
Oxidative stress is a recognized pathway through which chemical agents can exert neurotoxic effects. nih.gov This process involves an imbalance that leads to the accumulation of reactive oxygen species (ROS), which can cause cellular damage to DNA, proteins, and lipids. nih.gov This damage is a contributing factor in the progression of neurodegenerative diseases. nih.gov Key inflammatory signaling pathways, such as NF-κB and MAPK, can be activated by ROS, further promoting inflammatory responses that contribute to neurotoxicity. nih.gov
In studies on zebrafish, organophosphate esters like TEP and TBEP were shown to induce oxidative stress, which was linked to their observed neurotoxic and developmental effects. nih.gov Pretreatment with an antioxidant, N-acetylcysteine, was able to reduce the neurotoxicity and oxidative stress caused by these compounds. nih.gov While the same study did not find that trimethyl phosphate caused significant neurodevelopmental toxicity at the tested concentrations, oxidative stress remains a key mechanism for the broader class of organophosphate esters. nih.gov
Cholinesterase Activity and Organophosphate Esters
A primary toxicological mechanism for many organophosphate esters is the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE). nih.gov AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) in the synapse; its inhibition leads to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors in the nervous system. nih.gov This effect can cause a range of symptoms, from nausea and salivation to seizures. nih.gov
Studies of workers exposed to various organophosphate esters, such as tributyl phosphate and triphenyl phosphate, have shown evidence of cholinesterase inhibition. nih.gov In one study of aircraft maintenance workers, the prevalence of acetylcholinesterase inhibition was 18.67%, and the prevalence of butyrylcholinesterase inhibition was 6.67%. nih.gov However, not all organophosphate esters exhibit the same potency. In a comparative study on zebrafish larvae, trimethyl phosphate did not cause a significant decrease in AChE activity at the tested concentrations, whereas other organophosphates like TBEP did. nih.gov
Table 2: Comparative Effects of Organophosphate Esters on Zebrafish Larvae
| Compound | Effect on Body Length | Effect on Motor Activity | Effect on AChE Activity |
|---|---|---|---|
| Trimethyl phosphate (TMP) | No significant effect | No significant effect | No significant decrease |
| Triethyl phosphate (TEP) | Significant reduction at high concentrations | Significant decrease | Not specified |
| Tris(2-butoxyethyl) phosphate (TBEP) | Significant reduction | Significant decrease | Significant decrease |
Data sourced from a 96-hour exposure study on zebrafish larvae. nih.gov
Reproductive and Developmental Toxicity
Fertility and Implantation Site Effects
Trimethyl phosphate has been shown to adversely affect fertility in animal models. nih.govnih.gov In studies on male Japanese quail, treatment with trimethyl phosphate resulted in a significant decrease in fertility; only 81% of eggs laid between 1 and 35 days post-treatment were fertile, compared to the control group. nih.gov Research has also implicated trimethyl phosphate in causing infertility in both male and female rats. nih.gov A proposed mechanism for its effect on male fertility involves the inhibition of choline (B1196258) O-acetyltransferase, an enzyme that plays a role in the metabolism of acetylcholine in spermatozoa. nih.gov
Studies on the effects of other chemical exposures on early pregnancy have shown that damage to the embryo may not prevent implantation but can affect later development. nih.gov For instance, mouse embryos exposed to methylmethanesulfonate (MMS) did not show a decrease in the number of implantation sites, but did exhibit a higher rate of subsequent intrauterine death. nih.gov
Table 3: Fertility Effects of Trimethyl Phosphate
| Animal Model | Compound | Finding |
|---|---|---|
| Japanese Quail (Male) | Trimethyl phosphate | Fertility of eggs was significantly reduced to 81% post-treatment. nih.gov |
| Rat (Male and Female) | Trimethyl phosphate | Associated with induction of infertility. nih.gov |
Intrauterine Embryo Mortality
Exposure to toxic chemicals during the preimplantation stages of pregnancy can lead to an increase in the rate of intrauterine embryo mortality. nih.gov While data specifically detailing intrauterine mortality rates following trimethyl phosphate exposure is limited, its demonstrated effects on fertility in rats and quail suggest a potential for early embryonic loss. nih.govnih.gov
General toxicological studies provide insight into this process. For example, when mouse embryos were exposed to MMS at an early stage and then transferred to a surrogate, an increased intrauterine death rate was observed as the pregnancies progressed. nih.gov This indicates that initial damage can lead to later mortality. nih.gov In natural human reproduction, a significant level of embryo mortality occurs, with some life-table analyses estimating that approximately 50% of embryos are lost within the first two weeks following fertilization, before a missed menstrual period would be noted. nih.gov
Effects on Spermatogenesis
Trimethyl phosphate (TMP) has been shown to exert significant antifertility effects, primarily by targeting spermatogenesis in male rodents and insects. nih.govnih.gov The compound's action is characterized as a "functional" sterilization, where it affects spermatids, leading to the production of motile but non-functional sperm. nih.gov In rats, this can result in temporary sterility. nih.gov Higher concentrations can lead to a more severe disruption of spermatogenesis, causing prolonged infertility without damaging the tubular structure of the testes. nih.gov
Studies in Drosophila melanogaster have revealed that TMP can induce aspermia (the absence of sperm) in males, particularly when exposure occurs during the larval stage. nih.gov Cytological examinations of the testes in these flies have shown ultrastructural abnormalities in the spermatids. These changes include incomplete axial fiber complexes, abnormal development of mitochondrial derivatives, and failure of the nuclei to properly elongate and condense. nih.gov Evidence suggests that the primary target of TMP's chemosterilizing effect is the early primary spermatocytes. nih.gov
In Wistar rats, long-term administration of trimethyl phosphate has been associated with an increased incidence and severity of bilateral tubular atrophy in the testes. nih.govoup.com Furthermore, studies have indicated that TMP can alter testicular testosterone (B1683101) synthesis. industrialchemicals.gov.au In one study, male rats treated with TMP showed a significant reduction in plasma testosterone levels, as well as in the testicular content and concentration of testosterone. industrialchemicals.gov.au
The mechanism underlying these reproductive toxic effects is thought to be related to the methylating properties of trimethyl phosphate. nih.gov The antifertility action is likely due to methyl alkylation, which is consistent with the effects of other methylating agents like methyl methanesulphonate. nih.gov
Table 1: Effects of Trimethyl Phosphate on Spermatogenesis
| Organism | Observed Effects | Cellular/Structural Changes | Proposed Mechanism |
|---|---|---|---|
| Rodents (Rats) | Functional sterility, disorganized spermatogenesis, bilateral tubular atrophy. nih.govnih.gov | Affects spermatids, leading to incompetent sperm. nih.gov | Methyl alkylation. nih.gov |
Systemic Organ Toxicity and Histopathological Examinations
Trimethyl phosphate has been demonstrated to induce renal toxicity, or nephropathy, in animal studies. nih.govoecd.org Histopathological examinations have revealed specific damage to the kidney tissues. Observed lesions include nephropathy characterized by tubular and papillary alterations. nih.gov These alterations can manifest as an increase in eosinophilic droplets within the tubular epithelium and increased regeneration of tubules. nih.govornl.gov Papillary necrosis has also been noted as a significant finding in some studies. nih.gov
In long-term studies with Wistar rats, administration of trimethyl phosphate resulted in an increased incidence of chronic progressive nephropathy. nih.govoup.com This was often accompanied by slightly increased protein excretion and increased relative kidney weights. nih.govoup.com It is important to note that acute phosphate nephropathy is a recognized condition that can lead to both acute and chronic renal failure, characterized by the deposition of calcium phosphate crystals in the renal tubules. nih.govwikipedia.orgnumberanalytics.com
Table 2: Renal Toxic Findings Associated with Trimethyl Phosphate
| Finding | Description | Supporting Evidence |
|---|---|---|
| Nephropathy | General kidney disease or damage. nih.gov | Characterized by tubular and papillary alterations. nih.gov |
| Tubular Alterations | Changes in the renal tubules. nih.govornl.gov | Increased eosinophilic droplets in tubular epithelium and regeneration of tubules. nih.govornl.gov |
| Papillary Necrosis | Death of cells in the renal papillae. nih.gov | Observed in histopathological examinations. nih.gov |
| Chronic Progressive Nephropathy | Long-term, worsening kidney disease. nih.govoup.com | Increased incidence in long-term rat studies. nih.govoup.com |
Exposure to trimethyl phosphate has been linked to adverse effects on the liver. nih.govoup.com In a 30-month study involving Wistar rats, a treatment-related effect on the liver was observed, particularly at higher doses. nih.gov This was evidenced by an increased incidence of necroses and lymphocytic infiltrations. nih.govoup.com Liver necrosis refers to the death of liver tissue, while lymphocytic infiltrations indicate an accumulation of lymphocytes, a type of white blood cell, which is often a sign of inflammation or tissue injury. In addition to these histopathological findings, increased organ weights in females were also noted, further suggesting a hepatic effect. nih.gov
Histopathological examinations have identified atrophy of the thymus as a significant lesion associated with trimethyl phosphate exposure. nih.gov The thymus is a specialized primary lymphoid organ of the immune system, and its atrophy signifies a reduction in its size and function. This finding was noted as one of the major lesions in males and females in a study, indicating that trimethyl phosphate can have an impact on the immune system. nih.gov
Trimethyl phosphate has been shown to induce a range of hematological and clinical chemistry alterations in animal models. nih.govnih.gov These changes are often dose-dependent and can be indicative of broader systemic toxicity. nih.gov
In terms of hematology, significant decreases in erythrocyte counts, hemoglobin concentration, and hematocrit have been observed in male rats. nih.govoup.com Conversely, there can be an increase in platelet counts and the percentage of segmented neutrophils. nih.govoup.com An increase in reticulocyte numbers has also been reported, which may suggest a compensatory response to the reduced red blood cell count. nih.govoup.com
Clinical chemistry examinations have revealed notable changes as well. Increased levels of total cholesterol and calcium have been recorded. nih.gov Furthermore, shifts in serum protein electrophoresis, specifically a decrease in the albumin/globulin (A/G) ratio, have been noted in males. nih.govnih.gov
Table 3: Hematological and Clinical Chemistry Alterations with Trimethyl Phosphate Exposure
| Parameter | Observed Change | Reference |
|---|---|---|
| Hematological | ||
| Erythrocyte Count | Decreased | nih.govoup.com |
| Hemoglobin | Decreased | nih.govoup.com |
| Hematocrit | Decreased | nih.govoup.com |
| Platelet Count | Increased | nih.govoup.com |
| Segmented Neutrophils | Increased | nih.gov |
| Reticulocytes | Increased | nih.govoup.com |
| Clinical Chemistry | ||
| Total Cholesterol | Increased | nih.gov |
| Calcium | Increased | nih.gov |
Biotransformation and Metabolism Pathways
In Vivo Metabolism in Animal Models
Animal models, particularly rats and mice, have been crucial in elucidating the metabolic fate of trimethyl phosphate. Studies show that after administration, trimethyl phosphate is metabolized relatively quickly. industrialchemicals.gov.au In both rats and mice, the metabolism is faster following oral administration compared to intraperitoneal injection. industrialchemicals.gov.au A notable species difference is the rate of metabolism, which is faster in mice than in rats. nih.gov Research using radiolabeled trimethyl phosphate (³²P-TMP) demonstrated that the compound is extensively broken down, with very little of the parent compound being excreted unchanged in the urine. nih.govindustrialchemicals.gov.au
Identification of Metabolites (e.g., Dimethyl Phosphate)
The primary and most consistently identified metabolite of trimethyl phosphate in animal studies is dimethyl phosphate (DMP) . nih.govindustrialchemicals.gov.au The metabolic process involves the cleavage of one of the methyl ester bonds, but it does not typically proceed to further break down into monomethyl phosphate or inorganic phosphoric acid. industrialchemicals.gov.au
Beyond DMP, other metabolites have been isolated from the urine of treated animals, indicating alternative metabolic pathways. These include:
S-methyl cysteine
S-methyl cysteine N-acetate
S-methyl glutathione (B108866) (in small amounts) nih.govindustrialchemicals.gov.au
The presence of these sulfur-containing metabolites suggests that methylation, a key reactive property of trimethyl phosphate, occurs in vivo, with glutathione likely being the initial target. nih.gov
| Parent Compound | Primary Metabolite | Other Identified Metabolites | Animal Model |
| Trimethyl Phosphate | Dimethyl Phosphate (DMP) | S-methyl cysteine, S-methyl cysteine N-acetate, S-methyl glutathione | Rats, Mice |
Enzymatic Biotransformation Mechanisms
The biotransformation of organophosphate esters like trimethyl phosphate is primarily mediated by cytochrome P450 (CYP) enzymes , which are central to Phase I metabolism. nih.govnih.gov The metabolic reaction for many OPEs consists of two main steps:
Cα-hydroxylation : This is often the rate-determining step, where a hydrogen atom is abstracted from the α-carbon of one of the alkyl chains. nih.gov
O-dealkylation : Following hydroxylation, the alkyl chain is cleaved, leading to the formation of the corresponding dialkyl phosphate metabolite (in this case, dimethyl phosphate). nih.gov
Computational studies on various OPEs have detailed this mechanism, showing how the chemical structure influences the energy barriers for these reactions. nih.gov While specific studies detailing the exact CYP isoforms responsible for trimethyl phosphate metabolism are limited, the general pathway of CYP-catalyzed oxidative dealkylation is the accepted mechanism for its transformation into dimethyl phosphate. nih.gov
Mechanisms of Biological Interaction Beyond Toxicity
Beyond its classically defined toxicological endpoints, trimethyl phosphate engages in other biological interactions. Its ability to act as a mild methylating agent is a significant chemical property that has biological implications. wikipedia.orgsciencemadness.org This reactivity allows it to transfer a methyl group to various biological molecules and is the likely basis for the formation of methylated metabolites like S-methyl glutathione. nih.govacs.org
Furthermore, research has pointed to interactions with the cholinergic system that are not solely based on direct, irreversible acetylcholinesterase inhibition. One study proposed that trimethyl phosphate-induced sterility in male animals was not due to effects on sperm production (spermatogenesis) but rather by impairing sperm motility. researchgate.net This effect was suggested to be linked to the suppression of cholinergic activity within the spermatozoa. researchgate.net This highlights a more nuanced interaction with biological systems than simple enzyme inhibition, affecting cellular function through modulation of neurotransmitter systems. nih.govresearchgate.net
Phosphorylation of Enzymes and Signaling Pathways
The ability of organophosphate compounds to phosphorylate biological molecules is a cornerstone of their mechanism of action. While direct studies on trimethyl phosphate's specific phosphorylation of a wide range of enzymes are not extensively detailed in publicly available literature, the established reactivity of organophosphates provides a strong basis for its toxicological mechanism.
Phosphorylation is a critical post-translational modification that regulates the function of a vast number of proteins, including enzymes involved in signaling pathways. nih.govyoutube.com Kinases add phosphate groups, while phosphatases remove them, creating a tightly controlled system that can be disrupted by exogenous phosphorylating agents. youtube.com Organophosphate compounds can act as inhibitors of enzymes, particularly those with a serine residue in their active site. The mechanism often involves the phosphorylation of this serine, leading to an inactive enzyme. nih.gov
A primary example of this mechanism is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. rsc.orgcas.org Organophosphates phosphorylate the serine hydroxyl group in the active site of AChE, forming a stable, phosphorylated enzyme that is slow to hydrolyze. nih.govrsc.org This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects. While many studies focus on more potent organophosphate insecticides, the fundamental mechanism of enzyme phosphorylation is a key toxicological pathway for this class of compounds.
The broader impact of trimethyl phosphate on cellular signaling extends from its potential to interfere with phosphorylation-dependent pathways. Cellular processes such as cell proliferation, cell cycle progression, and transcriptional activation are governed by signaling cascades that rely on the precise phosphorylation and dephosphorylation of signaling proteins. youtube.com For instance, the Raf/MEK/ERK and Akt pathways are key signaling cascades modulated by phosphorylation. nih.gov By introducing aberrant phosphorylation, trimethyl phosphate has the potential to disrupt these finely tuned signaling networks, although specific research detailing the direct effects of trimethyl phosphate on these particular pathways is limited.
Interactions with Cellular Components
Trimethyl phosphate's biochemical interactions are not limited to enzyme phosphorylation. As a reactive ester, it can interact with a variety of nucleophilic sites within the cell, leading to both methylation and phosphorylation of essential macromolecules.
Interaction with Nucleic Acids:
Research has demonstrated that trimethyl phosphate can methylate ribonucleosides in aqueous solutions. Studies have shown that it can methylate adenosine, cytidine, guanosine, and uridine (B1682114) at various positions. This reactivity indicates that trimethyl phosphate can directly interact with and modify the building blocks of RNA and DNA. Such modifications can have significant genotoxic consequences. The methylation of DNA bases can lead to mutations and chromosomal damage, which is consistent with findings that identify trimethyl phosphate as a mutagen. The formation of DNA adducts through such interactions can interfere with DNA replication and transcription, potentially leading to carcinogenic effects. nih.govnih.gov
Interaction with Proteins:
Environmental Science and Remediation Research
Environmental Occurrence and Distribution
Trimethyl phosphate (B84403) (TMP) is an organophosphorus compound that has been identified in various environmental compartments due to its industrial applications. Its presence in wastewater, environmental waters, and even human biospecimens highlights its distribution and the need to understand its environmental behavior.
Wastewater treatment plants (WWTPs) are significant conduits for the entry of chemicals like trimethyl phosphate into the aquatic environment. Studies have profiled the occurrence of TMP in municipal WWTPs, revealing its presence throughout the treatment process. tandfonline.comresearchgate.net In one study, influent concentrations of TMP were measured at 60.2 ± 0.6 ng/L. researchgate.net
The behavior of TMP varies depending on the specific treatment process. For instance, in a plant with two different activated sludge processes, an interval anaerobic-anoxic-oxic (AAO) process and a standard AAO process, the concentration of TMP fluctuated at different stages. researchgate.net The highest concentrations were observed after the anaerobic stage in both processes, suggesting a possible release from bacteria under these conditions. tandfonline.com The anoxic step has been identified as playing a key role in its removal. tandfonline.comresearchgate.net The removal efficiency also differs between processes, with one study noting a 73% removal in a standard AAO process compared to 38% in an interval AAO process. researchgate.net
Table 1: Concentration of Trimethyl Phosphate (TMP) in a Municipal Wastewater Treatment Plant (WWTP)
| Sample Location | Concentration (ng/L) |
|---|---|
| Influent | 60.2 ± 0.6 |
| Interval AAO Process - Stage 1 | 41.2 ± 5.1 |
| Interval AAO Process - Stage 2 | 70.1 ± 1.4 |
| Interval AAO Process - Stage 3 | 57.1 ± 3.3 |
| Interval AAO Process - Stage 4 | 37.4 ± 4.3 |
| AAO Process - Stage 1 | 69.0 ± 0.9 |
| AAO Process - Stage 2 | 35.2 ± 6.1 |
| AAO Process - Stage 3 | 14.4 ± 4.9 |
| AAO Process - Stage 4 | 16.1 ± 4.9 |
Reflecting its environmental presence, trimethyl phosphate has been detected in human urine and various environmental water samples. One study detected TMP in 11 out of 13 urine samples collected from individuals in different locations and occupations. tandfonline.comresearchgate.net The concentrations in urine varied widely, ranging from below the detection limit to as high as 2330 ng/L. tandfonline.comresearchgate.net This suggests that human exposure is widespread, though the levels can be person-dependent rather than strictly place-dependent. researchgate.net
In environmental waters, TMP has also been identified, indicating its persistence and mobility. A study that developed a sensitive quantification method found TMP in five out of seven environmental water samples, with concentrations ranging from 0.28 to 1.22 µg/L. nih.gov This presence in environmental water illustrates its potential for widespread, low-level contamination. nih.gov The detection in both WWTP effluent and human urine suggests a cycle of environmental release and human exposure. tandfonline.comresearchgate.net
Table 2: Detection of Trimethyl Phosphate (TMP) in Human Urine Samples
| Sample Group | Detection Rate | Concentration Range (ng/L) |
|---|---|---|
| Plastic Packaging Plant Workers (n=5) | 4/5 | < LOD - 2330 |
| Research Institute Students (n=5) | 5/5 | ~100 |
| Family Members (n=3) | 2/3 | < LOD - ~100 |
The release of trimethyl phosphate into the environment stems from its production and use in various industrial and commercial products. nih.gov Key applications include its use as a gasoline additive to control spark plug fouling, a flame retardant in paints and polymers, a solvent for paints and polymers, and an intermediate or catalyst in the production of pesticides and pharmaceuticals. nih.govoecd.orgindustrialchemicals.gov.auwikipedia.org Consequently, environmental release can occur through various waste streams from manufacturing sites and during the use and disposal of products containing TMP. nih.gov One Japanese manufacturer, for example, estimated an annual release of 47 kg into a bay via effluent. oecd.org
The primary pathways for human exposure are considered to be inhalation of contaminated air and dermal contact with products containing the compound. tandfonline.comnih.gov While it can also be ingested through drinking water processed from contaminated surface water, this is often considered a less significant route. tandfonline.comoecd.org Occupational exposure may occur at workplaces where TMP is produced or used. nih.gov However, for the general population, exposure is more likely to happen through contact with consumer products or inhalation of ambient air. nih.gov
Environmental Fate and Persistence
The environmental fate of trimethyl phosphate is dictated by its physical and chemical properties, which influence its persistence, mobility, and degradation in different environmental compartments.
Due to its high water solubility and a low soil organic carbon-water (B12546825) partition coefficient (Koc) estimated at 11, TMP is expected to have very high mobility in soil. nih.gov It is unlikely to adsorb significantly to suspended solids and sediment in water. nih.gov Furthermore, its potential for bioconcentration in aquatic organisms is considered low, with reported bioconcentration factors (BCF) between <1.4 and 2.4. nih.govoecd.org Photodegradation is not a significant fate process, as TMP does not absorb UV light at wavelengths greater than 290 nm. oecd.orgchemdad.com However, some studies have shown that it can undergo degradation on the surface of nanoparticles like hematite (B75146) and goethite when exposed to solar light. acs.orglu.se
Research indicates that trimethyl phosphate is a stable compound in aqueous solutions across a range of pH values. oecd.orgchemdad.com Specifically, it has been shown to be stable in water at pH 4 (acidic), pH 7 (neutral), and pH 9 (alkaline) according to OECD Guideline 111 for testing chemical stability. oecd.org Other studies on trialkyl phosphates confirm that they are generally highly stable even at strongly alkaline pH. nih.gov The hydrolysis half-life of trimethyl phosphate is long, estimated to be between 120 and 900 days. nih.gov This stability, combined with its resistance to biodegradation, contributes to its persistence in the aquatic environment. tandfonline.com
Photodegradation Pathways
Direct photodegradation of trimethyl phosphate in the environment is not anticipated as the compound does not absorb UV light. oecd.org However, its degradation can be initiated through indirect photochemical processes.
In aqueous solutions and the presence of oxygen, trimethyl phosphate undergoes photolysis when exposed to 254 nm radiation. rivm.nl The initial products of this reaction are dimethyl hydrogen phosphate and formaldehyde (B43269), with the potential formation of formic acid as well. rivm.nl Through prolonged irradiation, a stepwise degradation occurs, leading to the formation of methyl dihydrogen phosphate and ultimately orthophosphoric acid. rivm.nl Further secondary photolysis of the intermediate products, formaldehyde and formic acid, can result in the formation of carbon monoxide and carbon dioxide, respectively. rivm.nl
The photodegradation of trimethyl phosphate can also be mediated by semiconductor nanoparticles. Studies have shown that on hematite and goethite nanoparticle surfaces under simulated solar light, trimethyl phosphate readily degrades. ornl.gov The process involves the displacement of methoxy (B1213986) groups to form adsorbed dimethyl phosphate and methoxy intermediates. ornl.gov Further photodegradation leads to the formation of orthophosphate as the final product, while the methoxy fragments are oxidized to carboxylates and carbonates. ornl.gov The presence of water and the associated hydroxyl radicals on the nanoparticle surfaces promotes a higher rate of photodegradation. ornl.gov
Fugacity Modeling for Environmental Distribution
Fugacity models are utilized to predict the environmental distribution of chemical substances. A generic Mackay level III fugacity model has been applied to trimethyl phosphate to understand its partitioning in the environment. oecd.org The model predicts that trimethyl phosphate will predominantly be distributed in water and soil. oecd.org
The model's outcomes suggest that if trimethyl phosphate is primarily released into the aquatic environment, its distribution to other compartments is unlikely. oecd.org Conversely, if the main release is to air or soil, transport to both water and soil is probable. oecd.org However, due to its low vapor pressure, significant distribution into the air is not expected. oecd.org It is important to note that for modeling purposes, an artificial solubility value may be used due to the miscibility of trimethyl phosphate with water, which is a consideration in the interpretation of the model's output. oecd.org
Ecotoxicological Assessments
Acute and Chronic Aquatic Ecotoxicity (Fish, Daphnia, Algae)
The ecotoxicity of trimethyl phosphate has been evaluated for key aquatic organisms representing different trophic levels.
Acute Toxicity Acute toxicity tests provide data on the effects of short-term exposure to a substance. For trimethyl phosphate, the following values have been reported:
| Organism | Test Duration | Endpoint | Value (mg/L) | Citation |
| Fish | 96 hours | LC50 | > 1050 | oecd.org |
| Daphnia | 48 hours | EC50 | > 1000 | oecd.org |
| Algae | 72 hours | EC50 | > 1000 | oecd.org |
LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of the test organisms. EC50 (Effective Concentration 50): The concentration of a chemical which causes a specified effect in 50% of the test organisms.
Chronic Toxicity Chronic toxicity studies assess the effects of longer-term exposure. The no-observed-effect concentration (NOEC) is a key metric from these studies.
| Organism | Test Duration | Endpoint | Value (mg/L) | Citation |
| Daphnia magna | 21 days | Reproduction | 320 | oecd.org |
| Algae | Not Specified | NOEC | > 1000 | oecd.org |
NOEC (No-Observed-Effect Concentration): The highest tested concentration of a substance at which no statistically significant effect is observed.
Terrestrial Ecotoxicity (Higher Plants)
There is currently no data available on the toxicity of trimethyl phosphate to terrestrial plants. oecd.org
Bioaccumulation Potential
Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure. The bioconcentration factor (BCF) is a common measure of a substance's potential to accumulate in aquatic organisms. For trimethyl phosphate, a BCF of 1.5–2.4 has been determined in carp (B13450389) over a 6-week period. oecd.org These low BCF values suggest that the potential for bioconcentration of trimethyl phosphate in aquatic organisms is low. oecd.orgspectrumchemical.com
Advanced Remediation Technologies
Advanced remediation technologies offer innovative approaches to remove or degrade environmental pollutants like trimethyl phosphate.
One promising area is the use of advanced oxidation processes (AOPs) , such as UV oxidation. rsc.org These processes generate highly reactive hydroxyl radicals that can effectively degrade organic compounds. rsc.org The application of an oxidizer like hydrogen peroxide or ozone in conjunction with UV light can be employed in a photoreactor to treat contaminated water. rsc.org
Enhanced biodegradation is another strategy. The addition of trimethyl phosphate itself has been shown to increase the biodegradation activity of indigenous microorganisms in some contexts, as it can act as a source of phosphorus. rsc.org
Adsorption using various materials is a widely applied remediation technique. Phosphate-based materials, including natural phosphates, have demonstrated effectiveness in removing heavy metals from aqueous solutions and could potentially be explored for the removal of organophosphorus compounds.
Furthermore, the development of novel nanocomposites, such as those incorporating platinum nanoparticles, silver phosphate, and cadmium sulfide (B99878) on a chitosan (B1678972) matrix, has shown enhanced photocatalytic activity for the degradation of organic pollutants. These materials work by efficiently separating photogenerated electrons and holes, leading to the formation of reactive oxygen species that can break down contaminants.
Degradation in Wastewater Treatment Processes
Trimethyl phosphate (TMP) has been detected in municipal wastewater treatment plants (WWTPs). researchgate.nettandfonline.com Research into its fate during treatment processes indicates that its removal is influenced by the specific configuration of the plant. A study profiling a municipal WWTP found that the anoxic stage was the most critical step for the removal of TMP. tandfonline.comtandfonline.com The same study compared two parallel activated sludge processes, the Anaerobic-Anoxic-Oxic (AAO) process and an interval AAO process. The results showed that the AAO process was significantly more effective at removing TMP. tandfonline.com For an influent concentration of 60.2 ng/L, the AAO process reduced the TMP concentration to 16.1 ng/L in the effluent, while the interval AAO process only reduced it to 37.4 ng/L. tandfonline.com
Interestingly, in both treatment processes, the concentration of TMP was observed to increase after the anaerobic stage, suggesting a potential release of TMP from bacteria under these conditions. tandfonline.com Despite its removal in some WWTP configurations, TMP is classified as not readily biodegradable. oecd.org One study reported 0% degradation over 28 days in a test corresponding to OECD TG 301C. oecd.org
The table below shows the concentration of Trimethyl Phosphate (TMP) at different stages of two types of wastewater treatment processes.
Concentration of Trimethyl Phosphate (ng/L) in a Municipal WWTP
| Treatment Stage | AAO Process | Interval AAO Process |
|---|---|---|
| Influent | 60.2 | 60.2 |
| After Anaerobic Stage | 69.0 | 70.1 |
| After Anoxic Stage | 25.3 | 48.2 |
| After Aerobic Stage | 20.1 | 40.5 |
| Effluent | 16.1 | 37.4 |
Data sourced from Lai et al., 2022. tandfonline.com
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants from water and wastewater by using highly reactive hydroxyl radicals (•OH). wikipedia.orgcecoenviro.com These processes can effectively mineralize contaminants into simpler inorganic compounds like carbon dioxide and water. watertechnologies.com For trimethyl phosphate, photocatalysis, a type of AOP, has been investigated as a promising remediation technology.
Research has demonstrated the photocatalytic degradation of TMP using various nanostructured metal oxides. scribd.comosti.gov Titanium dioxide (TiO₂), particularly in its anatase form, has been a focus of these studies. osti.govmdpi.com When illuminated with UV light, TiO₂ generates electron-hole pairs that lead to the formation of reactive oxygen species, which then degrade the TMP molecule. mdpi.com The degradation of TMP on TiO₂ surfaces can lead to the formation of surface-coordinated carboxylate products. mdpi.com However, modifying the catalyst, for instance by sulfate-functionalization, can enhance performance by preventing the formation of these strongly bonded intermediates and promoting complete oxidation to carbon dioxide and water. mdpi.com
Iron oxides such as hematite and goethite have also been shown to be effective photocatalysts for TMP degradation under simulated solar light. acs.orglu.se The degradation process on these surfaces involves the initial displacement of methoxy groups to form adsorbed dimethyl phosphate (DMP), which is then further degraded to orthophosphate as the final product. acs.orglu.se The presence of water enhances the photodegradation rate, indicating that OH radicals promote the reaction. acs.orglu.se
The table below summarizes the findings of various photocatalytic degradation studies on Trimethyl Phosphate.
Photocatalytic Degradation of Trimethyl Phosphate (TMP)
| Catalyst | Light Source | Key Findings | Reference |
|---|---|---|---|
| Anatase TiO₂ | UV (365 nm) | 32% degradation of TMP after 9 minutes of UV illumination. | mdpi.com |
| Sulfate-terminated Anatase TiO₂ | UV (365 nm) | 37% degradation of TMP after 9 minutes of UV illumination; reaction rate 10 times faster than on pure TiO₂. | mdpi.com |
| Hematite Nanoparticles (water-precovered) | Simulated Solar Light | Degradation rate constant of 0.025 min⁻¹. Final product is surface orthophosphate. | acs.org |
| Goethite Nanoparticles (water-precovered) | Simulated Solar Light | Degradation rate constant of 0.058 min⁻¹. Final product is surface orthophosphate. | acs.org |
Irradiation of aqueous TMP solutions with 254 nm UV light in the presence of oxygen also leads to its degradation. rsc.org The initial products formed are dimethyl hydrogen phosphate and formaldehyde. rsc.org With prolonged irradiation, these are further broken down into methyl dihydrogen phosphate and ultimately orthophosphoric acid, with carbon monoxide and carbon dioxide as major gaseous products. rsc.org
Risk Assessment and Regulatory Science
Hazard Identification and Characterization
The risk assessment of trimethyl phosphate (B84403) involves a thorough evaluation of its potential hazards to human health. This includes its genotoxicity, carcinogenic potential, and effects on reproduction, development, and the nervous system.
Genotoxicity as a Potential Hazard
Trimethyl phosphate has demonstrated genotoxic potential in a variety of studies. While in vitro tests have yielded mixed or equivocal results, the evidence from in vivo assays is more consistent. industrialchemicals.gov.au The compound has been shown to induce chromosomal aberrations and micronuclei in the bone marrow cells of both rats and mice. ornl.gov Furthermore, it has been found to cause aberrations in mouse sperm cells. ornl.gov
The genotoxic effects of trimethyl phosphate are not limited to somatic cells. Studies have indicated that it can produce dominant lethal effects in several strains of mice, suggesting the potential for heritable genetic damage. industrialchemicals.gov.auornl.gov In the fruit fly, Drosophila melanogaster, trimethyl phosphate has been shown to induce recessive lethal mutations in male germ cells, as well as somatic mutations. industrialchemicals.gov.au Due to these consistently positive findings in in vivo genotoxicity assays, including tests for heritable germ cell effects, trimethyl phosphate is considered to pose a genotoxic hazard. industrialchemicals.gov.au
In vitro, a chromosomal aberration test using cultured Chinese Hamster lung (CHL/IU) cells was conducted in accordance with OECD Test Guideline 473. oecd.org A reverse gene mutation assay, following OECD Test Guidelines 471 and 472, showed negative results in Salmonella typhimurium strains TA100, TA1535, TA98, TA1537, and Escherichia coli WP2 uvrA, with or without metabolic activation. oecd.org However, other bacterial mutagenicity tests have returned positive results. nih.gov
Table 1: Summary of Genotoxicity Data for Trimethyl Phosphate
| Test System | Endpoint | Result | Reference |
|---|---|---|---|
| In vivo | Chromosomal Aberrations (Rat and Mouse Bone Marrow) | Positive | ornl.gov |
| In vivo | Micronuclei (Rat and Mouse Bone Marrow) | Positive | ornl.gov |
| In vivo | Chromosomal Aberrations (Mouse Sperm) | Positive | ornl.gov |
| In vivo | Dominant Lethal Effects (Mice) | Positive | industrialchemicals.gov.auornl.gov |
| Drosophila melanogaster | Recessive Lethal Mutations (Male Germ Cells) | Positive | industrialchemicals.gov.au |
| Drosophila melanogaster | Somatic Mutations | Positive | industrialchemicals.gov.au |
| In vitro (CHL/IU cells) | Chromosomal Aberrations | Positive | oecd.org |
| In vitro (S. typhimurium, E. coli) | Reverse Gene Mutation | Negative | oecd.org |
| In vitro (Bacterial) | Mutagenicity | Positive | nih.gov |
Carcinogenic Potential Studies
The carcinogenic potential of trimethyl phosphate has been investigated in animal studies, with findings suggesting a potential risk. industrialchemicals.gov.au A bioassay conducted by the National Toxicology Program (NTP) involved the administration of trimethyl phosphate by gavage to Fischer 344 rats and B6C3F1 mice. nih.gov
In this study, trimethyl phosphate was determined to be carcinogenic in female B6C3F1 mice, leading to an increased incidence of adenocarcinomas of the uterus and endometrium. nih.gov A significant dose-related trend was observed for these tumors. nih.gov In male Fischer 344 rats, the compound was associated with the induction of benign fibromas of the subcutaneous tissue. nih.gov However, no evidence of carcinogenicity was found in female rats or male mice under the conditions of this bioassay. nih.gov
Conversely, a 30-month study where Wistar rats were administered trimethyl phosphate in their drinking water did not find any indication of a tumorigenic or carcinogenic effect. nih.gov Based on the incidence, timing, and types of tumors observed, this study concluded that trimethyl phosphate is not carcinogenic in Wistar rats. nih.gov
Despite the conflicting results, the positive findings in the NTP study, particularly the uterine tumors in female mice and benign fibromas in male rats, indicate a carcinogenic potential that warrants classification. industrialchemicals.gov.au
Table 2: Summary of Carcinogenicity Studies on Trimethyl Phosphate
| Species/Strain | Sex | Route of Administration | Key Findings | Conclusion | Reference |
|---|---|---|---|---|---|
| B6C3F1 Mice | Female | Gavage | Increased incidence of uterine/endometrial adenocarcinomas. nih.gov | Carcinogenic | nih.gov |
| Fischer 344 Rats | Male | Gavage | Associated with benign subcutaneous fibromas. nih.gov | Evidence of carcinogenicity | nih.gov |
| Fischer 344 Rats | Female | Gavage | No evidence of carcinogenicity. nih.gov | Not carcinogenic | nih.gov |
| B6C3F1 Mice | Male | Gavage | No evidence of carcinogenicity. nih.gov | Not carcinogenic | nih.gov |
| Wistar Rats | Male & Female | Drinking Water | No indication of a tumorigenic/carcinogenic effect. nih.gov | Not carcinogenic | nih.gov |
Reproductive and Developmental Hazards
Studies have indicated that trimethyl phosphate can cause adverse effects on the reproductive system, particularly in males. industrialchemicals.gov.au High doses of the compound have been shown to induce reversible functional infertility in male rats and mice. ornl.gov
Research has demonstrated that oral exposure to trimethyl phosphate can lead to a significant reduction in sperm count and motility. ornl.gov Additionally, effects on male reproductive tissues, such as reduced weight of the prostate, testes, and epididymis, have been observed. ornl.govoecd.org In a study with male and female SD rats, a decrease in epididymal weight was noted in males at a certain dose. oecd.org Histopathological examination revealed atrophy of the testes in males and an increase in atretic follicles in the ovaries of females at higher doses. oecd.org
Due to these findings, which demonstrate adverse effects on male reproductive tissues and processes, trimethyl phosphate is considered to pose a reproductive hazard. industrialchemicals.gov.au There is limited evidence to suggest it is a teratogen in animals. nj.gov
Neurotoxic Potential
Trimethyl phosphate has been shown to possess neurotoxic potential in animal studies. nih.govnih.gov Weakness and paralysis are noted as neurotoxic effects. nih.gov In a study with Wistar rats, the most significant toxic effect observed was neurotoxicity, which manifested as degeneration and loss of nerve fibers in the peripheral nerves and the spinal cord, accompanied by myopathic changes. nih.gov
In rabbits, both oral and dermal administration of trimethyl phosphate resulted in flaccid and spastic paralysis. nih.gov Another study noted that rabbits treated dermally with the compound exhibited fine tremors, unsteadiness, and weakness, with one animal developing flaccid paralysis. industrialchemicals.gov.au
Studies in beagle dogs have also demonstrated the neurotoxicity of trimethyl phosphate. nih.gov After four weeks of exposure, neurotoxic effects were observed, including impaired hopping, altered tactile placing, and an atactic gait. nih.gov Electrophysiological tests revealed a prolonged latency of neuromuscular impulse transmission and a decrease in the maximum conduction velocity of sensory fibers. nih.gov Abnormalities in peripheral nerve fibers, such as paranodal and internodal swelling and paranodal demyelination, were also present. nih.gov
Exposure Assessment Methodologies
Occupational Exposure Scenarios
In industrial settings, trimethyl phosphate is often produced and used in closed systems, which helps to minimize worker exposure during synthesis. oecd.org It is utilized as a polymerization catalyst and as an intermediate in the production of pesticides. oecd.org
The primary route of occupational exposure is considered to be through dermal contact, with inhalation playing a lesser role. oecd.org Exposure can occur when the product is being filled into barrels. oecd.org To mitigate this, workers typically wear personal protective equipment, including safety glasses and gloves. oecd.org In some situations, a chemical cartridge respirator with an organic vapor cartridge is also used. oecd.org
While actual exposure data is limited, modeling based on the physicochemical properties of trimethyl phosphate has been used to estimate potential exposure levels. oecd.org These calculations suggest inhalation exposure levels in the range of 0.5 to 3.0 mg/m³ and dermal exposure from 0 to 0.1 mg/cm² per day. oecd.org However, with the use of personal protective equipment, workplace exposure is considered to be very low. oecd.org A study of factory workers exposed to a mixture of chemicals, including trimethyl phosphate, during pesticide manufacturing found that personal air samples for trimethyl phosphate were below the detection limit. industrialchemicals.gov.au
Environmental Exposure Pathways and Levels
Trimethyl phosphate is released into the environment primarily through industrial activities. Its main entry points are releases into water and air from production facilities, even after biological treatment of waste. oecd.org It is also used as a gasoline additive and a catalyst in polymer production, which may contribute to its environmental distribution. oecd.orgspectrumchemical.com
Once released, environmental fate models, such as the generic fugacity model (Mackay level III), predict that Trimethyl phosphate will predominantly partition to water and soil. oecd.org Monitoring studies have confirmed its presence in various aquatic environments. For instance, in a study of a municipal wastewater treatment plant (WWTP), Trimethyl phosphate was detected in all stages of the treatment process. tandfonline.com The concentrations in the WWTP influent were significant, and while some removal occurred, it was also detected in the final effluent, indicating its release into surface waters. tandfonline.com The highest concentrations within the treatment process were observed after the anaerobic stage. tandfonline.com
The following table summarizes observed environmental concentrations of Trimethyl phosphate in a municipal wastewater treatment plant.
Data derived from a study on a municipal wastewater treatment plant. tandfonline.com
Human Exposure Biomarkers (e.g., Urine Monitoring)
Human exposure to Trimethyl phosphate can be assessed by measuring the compound or its metabolites in biological samples, with urine being a common matrix for biomonitoring. tandfonline.comnih.gov The substance can be absorbed by the body through inhalation, skin contact, and ingestion. inchem.orgindustrialchemicals.gov.au
Direct measurement of unchanged Trimethyl phosphate in urine has been successfully used to confirm human exposure. In one study involving 13 participants, Trimethyl phosphate was detected in 11 of the urine samples, with concentrations ranging from below the detection limit to as high as 2330 ng/L. tandfonline.com This indicates that the general population is exposed to the compound. tandfonline.com
In addition to the parent compound, its metabolites can serve as biomarkers. Studies in rodents suggest that Trimethyl phosphate is metabolized to dimethyl phosphate (DMP). nih.gov Therefore, the presence of DMP in urine could also indicate exposure to TMP, although it can also be a metabolite of other organophosphorus compounds. nih.gov
The table below presents findings from a human urine monitoring study.
Data from a 2022 study on human urine samples. Note: Triethyl phosphate is included for context from the source. tandfonline.com
Environmental Risk Characterization
Environmental risk characterization is a key component of regulatory science that compares the predicted exposure concentration of a chemical with the concentration that is not expected to cause adverse effects. ecetoc.orgwikipedia.org This comparison is typically expressed as a risk quotient. taylorandfrancis.com
Predicted Environmental Concentrations (PEC)
The Predicted Environmental Concentration (PEC) is an estimate of the concentration of a substance in an environmental compartment (e.g., water, soil). erasm.org It is calculated using models that consider factors like production volume, usage patterns, and environmental fate properties. oecd.orgerasm.org For Trimethyl phosphate, a local exposure scenario in Japan estimated a PEC (PEClocal) in surface water of 1.5 x 10⁻⁴ mg/L. oecd.org This value represents a conservative estimate for a specific region with industrial activity. oecd.org
Predicted No-Effect Concentrations (PNEC)
The Predicted No-Effect Concentration (PNEC) represents the concentration of a chemical below which adverse effects on the ecosystem are unlikely to occur. wikipedia.orgchemsafetypro.com It is derived from ecotoxicity data (e.g., LC50, EC50, NOEC) from laboratory studies on various aquatic organisms, with an assessment factor applied to account for uncertainties and to extrapolate from lab data to the real environment. ecetoc.orgchemsafetypro.comsintef.no
For Trimethyl phosphate, extensive ecotoxicity testing has been conducted. oecd.org Based on these data, a PNEC for the aquatic environment has been established at 3.2 mg/L. oecd.org This value is derived from the No-Observed-Effect Concentration (NOEC) for the long-term reproduction of Daphnia. oecd.org
The following table shows the ecotoxicity data used to inform the PNEC derivation.
Data from the OECD SIDS Initial Assessment Report. oecd.org
PEC/PNEC Ratios and Environmental Risk Profiles
The environmental risk of a substance is often characterized by the risk quotient, which is the ratio of the PEC to the PNEC (PEC/PNEC). wikipedia.orgtaylorandfrancis.com If the PEC/PNEC ratio is less than 1, the environmental risk is generally considered to be low or acceptable. chemsafetypro.com
For Trimethyl phosphate, using the PEClocal of 1.5 x 10⁻⁴ mg/L and the PNEC of 3.2 mg/L, the resulting PEC/PNEC ratio is significantly less than 1. oecd.org
PEC/PNEC Calculation: (1.5 x 10⁻⁴ mg/L) / (3.2 mg/L) = 0.000046875
This very low ratio indicates that the predicted environmental concentration is far below the concentration expected to cause harm to aquatic ecosystems. oecd.org Therefore, based on this assessment, the environmental risk of Trimethyl phosphate is presumed to be low. oecd.org
Regulatory Frameworks and Policy Implications
Trimethyl phosphate is subject to various regulatory frameworks and assessments globally.
United States: In the U.S., Trimethyl phosphate is tracked by the Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA). nih.govepa.gov It is also listed under California's Proposition 65 as a chemical known to the state to cause cancer, with a No Significant Risk Level (NSRL) of 24 µ g/day established. nih.govca.gov However, it is not regulated as a hazardous substance under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA). fishersci.com
Australia: The chemical is listed on the Australian Inventory of Industrial Chemicals. nih.gov However, it is not listed on the Hazardous Chemical Information System (HCIS), and no specific occupational exposure standards have been established. industrialchemicals.gov.au
European Union: Trimethyl phosphate is registered under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. industrialchemicals.gov.au
The policy implications of these frameworks are that while Trimethyl phosphate is recognized and monitored, its current use patterns and low environmental risk profile have not led to widespread, stringent restrictions, with the notable exception of its carcinogenicity classification in California. oecd.orgca.gov
OECD SIDS Assessments
Trimethyl phosphate was selected as a high-priority chemical for initial assessment under the Organisation for Economic Co-operation and Development (OECD) High Production Volume (HPV) Chemicals Programme. The Screening Information Data Set (SIDS) initial assessment report and a testing plan were reviewed at a SIDS Review Meeting in 1994, with the final report circulated in April 1996.
The assessment concluded that while a potential hazard to humans due to genotoxicity was identified, exposure across the OECD was low. europa.eu Consequently, trimethyl phosphate was considered to be of low potential risk and a low priority for further work at that time. europa.eu The production volume was noted as approximately 100 to 1,000 tonnes per year in Japan (1990–1993) and 500 tonnes per year in the European Economic Community (1987). europa.eu Its primary industrial uses were as an intermediate for pesticides in closed systems and as a polymerization catalyst. europa.eu
The environmental risk was also presumed to be low. europa.eu The substance is stable in water and is not readily biodegradable. europa.eu The Predicted Environmental Concentration (PEC) was estimated to be lower than the Predicted No-Effect Concentration (PNEC), which was calculated to be 3.2 mg/L based on chronic toxicity data for Daphnia magna. europa.eu
The SIDS assessment compiled key ecotoxicity findings, which are summarized in the table below.
Table 1: Ecotoxicity of Trimethyl Phosphate from OECD SIDS Report
| Test Organism | Endpoint | Duration | Value (mg/L) |
|---|---|---|---|
| Fish | LC50 | Acute | >1050 |
| Daphnia | EC50 | Acute | >1000 |
| Algae | EC50 | Acute | >1000 |
| Algae | NOEC | - | ≥1000 |
| Daphnia magna | NOEC (reproduction) | 21 days | 320 |
Data sourced from the OECD SIDS Initial Assessment Profile. europa.eu
EU Risk Assessment Reports
While some organophosphate flame retardants have been subject to detailed European Union Risk Assessment Reports (RAR) under the legacy framework (Council Regulation (EEC) 793/93), such as tris(2-chloroethyl) phosphate (TCEP) and tris(2-chloro-1-methylethyl) phosphate (TCPP), a formal RAR for trimethyl phosphate was not completed under that program. regulations.govepa.gov
Currently, chemical regulation in the European Union is managed under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. Trimethyl phosphate is registered under REACH and is manufactured in and/or imported into the European Economic Area at a volume of ≥ 10 to < 100 tonnes per annum. europa.eueuropa.eu Its registered uses are by professional workers, at industrial sites, in formulation or re-packing, and in manufacturing. europa.eu
Under the Classification, Labelling and Packaging (CLP) Regulation, which aligns the EU system with the UN's Globally Harmonized System (GHS), trimethyl phosphate has a harmonized classification. The classification provided by companies to the European Chemicals Agency (ECHA) indicates significant hazards. europa.eu
Table 2: CLP Hazard Classification for Trimethyl Phosphate
| Hazard Class | Hazard Statement |
|---|---|
| Germ Cell Mutagenicity | Muta. 1B (H340: May cause genetic defects) |
| Carcinogenicity | Carc. 2 (H351: Suspected of causing cancer) |
| Acute Toxicity (Oral) | Acute Tox. 4 (H302: Harmful if swallowed) |
| Skin Irritation | Skin Irrit. 2 (H315: Causes skin irritation) |
| Serious Eye Damage | Eye Dam. 1 (H318: Causes serious eye damage) |
Data sourced from company notifications to ECHA. europa.euwikipedia.org
TSCA Regulations and Risk Evaluations
In the United States, the Toxic Substances Control Act (TSCA), as amended in 2016, mandates the Environmental Protection Agency (EPA) to conduct risk evaluations on existing chemicals to determine if they present an unreasonable risk to health or the environment under their conditions of use. regulations.govepa.gov This process involves prioritizing chemicals as either high or low priority. High-priority substances undergo a formal risk evaluation, a multi-step process that includes publishing a scope, conducting hazard and exposure assessments, and making a final risk determination. federalregister.gov
Trimethyl phosphate is listed on the TSCA Chemical Substance Inventory and is subject to TSCA regulations. nih.gov However, it has not been designated as a high-priority substance by the EPA. In December 2019, the EPA finalized a list of 20 high-priority chemicals for risk evaluation, which included four other flame retardants—tris(2-chloroethyl) phosphate (TCEP), triphenyl phosphate (TPP), and two brominated compounds—but not trimethyl phosphate. epa.govactagroup.com Subsequent lists of chemicals designated for prioritization and risk evaluation have also not included trimethyl phosphate. sba.govfederalregister.govdaypitney.com
Therefore, as of late 2024, trimethyl phosphate is not undergoing a formal risk evaluation by the EPA under the amended TSCA framework. epa.gov Its status remains as an existing chemical in commerce that could be considered for prioritization in the future.
Strategies for Flame Retardant Regulation
Regulatory agencies are increasingly moving towards a group-based approach for assessing and managing chemicals to avoid "regrettable substitution," where a banned chemical is replaced by a structurally similar one with comparable hazards. pinfa.eu In March 2023, ECHA published its "Regulatory Strategy for Flame Retardants," which outlines a plan to assess flame retardants by groups. bsef.compinfa.eubham.ac.uk
The strategy focuses on substances with potentially undesirable properties, particularly certain brominated, chlorinated, and organophosphorus flame retardants (OPFRs). bham.ac.uk Trialkyl phosphates, the group to which trimethyl phosphate belongs, are identified as being used as flame retardant plasticizers in various polymers and products like paints and lacquers. env-health.org
Data Needs for Risk Assessment
A comprehensive risk assessment requires robust data across multiple endpoints, including toxicokinetics, toxicity (acute and chronic), genotoxicity, carcinogenicity, and reproductive/developmental effects, as well as environmental fate and ecotoxicity. epa.govuq.edu.auepa.gov
The 1996 OECD SIDS assessment for trimethyl phosphate concluded that the existing data were sufficient to characterize it as a low priority for further work. europa.eu However, risk assessment standards and data requirements have evolved significantly since then. More recent assessments, such as the Tier II human health evaluation conducted by the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS), highlight areas where data could be strengthened for a modern assessment. uq.edu.au
Key data needs identified or inferred from available assessments include:
Dermal and Eye Irritation: While the substance is classified as an irritant, specific modern guideline studies on the pure substance were noted as being limited. uq.edu.auinchem.org
Inhalation Toxicity: No dedicated studies on inhalation toxicity were available. Risk from inhalation at ambient temperatures was considered low due to low vapor pressure, but this may not be true for aerosolized exposures. uq.edu.au
Genotoxicity: The chemical has produced consistently positive results in in vivo genotoxicity assays, but mixed or equivocal findings in in vitro assays. Further clarification of the genotoxic mechanism is a typical data need for risk characterization. uq.edu.au
Neurotoxicity: While the substance may cause effects on the nervous system, detailed dose-response characterization through modern neurotoxicity studies would be required for a comprehensive assessment. inchem.org
Updated Exposure Data: The original OECD assessment relied on production volumes from the late 1980s and early 1990s. europa.eu A current risk assessment would require updated information on production volumes, use patterns, and environmental monitoring data to accurately model potential human and environmental exposures.
The need for cumulative risk assessment, which considers exposure to multiple chemicals with a common mechanism of toxicity, is another key aspect of modern regulatory science, particularly for organophosphates. regulations.govepa.gov
Future Research Directions and Emerging Trends
Novel Synthetic Approaches for Sustainable Production
The conventional synthesis of trimethyl phosphate (B84403) involves the reaction of phosphorus oxychloride with methanol (B129727) in the presence of an amine base. wikipedia.orgchemicalbook.com However, future research is focused on developing more sustainable and efficient production methods that minimize environmental impact and improve yield.
Key research areas include:
Catalyst Development: Research into novel catalysts, such as TiSiW₁₂O₄₀/TiO₂, is being conducted to achieve high catalytic activity for the esterification reaction, potentially leading to yields as high as 85.5% under optimized conditions. researchgate.net These catalysts can often be recovered and reused, adding to the sustainability of the process. researchgate.net
Greener Reagents: Trimethyl phosphate itself is being explored as a safer and milder methylating reagent for processes like lignin (B12514952) modification. rsc.org This approach, which can proceed without a solvent, offers a more sustainable alternative to toxic reagents like dimethyl sulfate, highlighting a trend towards using less hazardous chemicals in synthesis. rsc.org
Improved Yield and Purity: Patented processes focus on optimizing reaction conditions, such as temperature and pressure, and employing multi-stage reactors to achieve high yields (above 85%) while avoiding the formation of undesired by-products. google.com Some methods achieve purities of ≥ 99.5% with yields up to 97.5% through optimized distillation and purification steps. chemicalbook.com
| Approach | Key Features | Reported Yield | Sustainability Aspect | Reference |
|---|---|---|---|---|
| Conventional Method | Phosphorus oxychloride + Methanol + Amine Base | Varies | Standard industrial process. | wikipedia.org |
| Catalytic Synthesis | Uses TiSiW₁₂O₄₀/TiO₂ catalyst. | 85.5% | Catalyst is reusable. | researchgate.net |
| Integrated Process | Integrates with methyl chloride production. | >85% | By-product (HCl) is utilized, reducing waste. | google.com |
| Optimized Batch Process | Controlled addition of reagents and vacuum reaction. | 97.5% | High purity and yield with reduced by-products. | chemicalbook.com |
Advanced Computational Modeling in Structure-Activity and Toxicity Prediction
Computational chemistry is becoming an indispensable tool for predicting the properties and behavior of chemical compounds like trimethyl phosphate, thereby accelerating research and reducing the need for extensive laboratory testing. Future trends in this area focus on refining models for greater predictive accuracy.
Conformational and Thermochemical Analysis: Ab initio molecular orbital calculations and Density Functional Theory (DFT) methods, such as M06-2X, are used to study the conformational landscape of trimethyl phosphate. acs.orgnih.gov These studies have identified multiple conformers (with C₃, C₁, and Cₛ symmetries) and provide insights into their relative energies and the barriers for interconversion. acs.org This knowledge is crucial for understanding the molecule's reactivity, stability under various conditions, and interactions with other substances. nih.govacs.org
Structure-Activity Relationship (QSAR) Models: While specific QSAR models for trimethyl phosphate are still an emerging area, the methodology is well-established for related organophosphorus compounds. nih.govnih.gov These models use quantum chemical descriptors (e.g., molecular orbital energies, atomic charges) to predict biological activity or toxicity. nih.gov For phosphonate (B1237965) derivatives, QSAR models have successfully predicted toxicity based on molecular volume and electronic properties, a theoretical framework that could be adapted for trimethyl phosphate. nih.gov
Reaction Kinetics Prediction: Computational models are employed to investigate reaction mechanisms, such as H-atom abstraction reactions. nih.gov By calculating bond dissociation energies and activation energies, researchers can predict the most likely reaction pathways, which is vital for applications in combustion, flame retardancy, and environmental degradation studies. acs.org
| Computational Method | Focus of Study | Key Findings | Reference |
|---|---|---|---|
| Ab initio Molecular Orbital Calculations | Conformational analysis of TMP. | Identified three stable conformers (C₃, C₁, Cₛ) and calculated energy barriers for interconversion. | acs.org |
| Density Functional Theory (DFT) | Thermochemistry and reaction kinetics of TMP. | Provides insights into thermodynamic properties and reactivity, essential for predicting behavior in various applications. | nih.govacs.org |
| Quantitative Structure-Activity Relationship (QSAR) | Toxicity prediction of phosphonate derivatives. | Developed a model linking molecular structure (volume, charge) to toxicity. | nih.govnih.gov |
Development of Next-Generation Analytical Techniques
The accurate detection and quantification of trimethyl phosphate in various matrices, from industrial products to environmental and biological samples, is critical. Research is driving the development of more sensitive, rapid, and robust analytical methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has emerged as a powerful technique for the analysis of trimethyl phosphate. tandfonline.com A robust method has been developed for detecting trimethyl phosphate in environmental water and human urine, featuring good recoveries (>81%) and a low limit of quantification (3 ng/L for water). tandfonline.com This high sensitivity is crucial for environmental monitoring and human exposure studies.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS remains a widely used method for the determination of trimethyl phosphate. analytice.comoup.com It is effective for analyzing samples where the compound can be easily volatilized.
Advanced Spectroscopic Methods: Techniques like Fourier-Transform Infrared (FTIR) spectroscopy are used in conjunction with chromatography to confirm the identity of trimethyl phosphate. dtic.mildtic.milresearchgate.net Direct analysis in real-time ionization sources coupled with mass spectrometry (DART-MS/MS) has also been used to determine trimethyl phosphate levels in environmental water. sigmaaldrich.com
| Technique | Sample Matrix | Key Advantages | Reference |
|---|---|---|---|
| LC-MS/MS | Wastewater, Human Urine | High sensitivity and specificity, low detection limits. | tandfonline.com |
| GC-MS | General/Industrial Samples | Robust and widely available for volatile compounds. | analytice.comoup.com |
| DART-MS/MS | Environmental Water | Rapid analysis with minimal sample preparation. | sigmaaldrich.com |
| FTIR | Aqueous Solutions, Polymers | Provides structural confirmation. | dtic.milresearchgate.net |
Interdisciplinary Research on Environmental and Health Impacts
Understanding the full scope of trimethyl phosphate's effects requires collaboration across multiple scientific fields, including environmental science, toxicology, and biology. The detection of trimethyl phosphate in municipal wastewater highlights its potential release into the environment. tandfonline.com
Ecotoxicology: Standardized tests are used to determine the impact of trimethyl phosphate on aquatic ecosystems. Chronic toxicity data for aquatic organisms provide crucial information for environmental risk assessments. oecd.org For example, the 21-day No-Observed-Effect-Concentration (NOEC) for the reproduction of Daphnia magna has been established. oecd.org
Chronic Toxicity Studies: Long-term animal studies, such as 30-month studies in rats, provide data on the potential health effects of prolonged exposure. nih.gov These studies investigate a wide range of endpoints, and findings have noted effects such as bilateral tubular atrophy in the testes at high doses. nih.gov
Human Exposure and Metabolism: The development of sensitive analytical methods has enabled the detection of trimethyl phosphate in human urine, confirming human exposure. tandfonline.com Research in this area seeks to understand the primary routes of exposure—inhalation, skin contact, and ingestion—and how the compound is metabolized in the body. tandfonline.comchemdad.com
Gut Microbiome Interactions: While research on trimethyl phosphate is nascent, studies on structurally similar organophosphate flame retardants like tris(2-chloroethyl) phosphate (TCEP) have shown they can alter the composition and metabolic function of the human gut microbiome. nih.gov This opens a new interdisciplinary frontier to investigate if trimethyl phosphate has similar effects.
| Organism | Species | Endpoint | Duration | Value (mg/L) |
|---|---|---|---|---|
| Fish | Oryzias latipes | LC₅₀ (Mortality) | 96 hours | > 1,050 |
| Crustacean | Daphnia magna | EC₅₀ (Immobilisation) | 24 hours | > 1,000 |
| Crustacean | Daphnia magna | NOEC (Reproduction) | 21 days | 320 |
| Algae | Selenastrum capricornutum | EC₅₀ (Biomass) | 72 hours | > 1,000 |
Exploration of New Applications in Emerging Technologies
The unique properties of trimethyl phosphate make it a candidate for use in several high-growth technology sectors. Research is focused on leveraging its function as both a flame retardant and a performance-enhancing additive.
Advanced Battery Electrolytes: A significant emerging application for trimethyl phosphate is as a component in non-flammable electrolytes for high-voltage lithium-ion batteries. nih.govresearchgate.net It is particularly promising for use with Li-rich layered oxide (LLO) cathodes. acs.orgacs.org Trimethyl phosphate-based electrolytes can capture reactive oxygen species, which improves cycling stability and efficiency. acs.orgacs.org In some systems, cells with trimethyl phosphate-based electrolytes demonstrated 96.7% capacity retention after 100 cycles, a significant improvement over conventional carbonate-based electrolytes. acs.org
Sustainable Flame Retardants: Trimethyl phosphate is a halogen-free flame retardant, making it a more environmentally friendly alternative to halogenated compounds. cellulosechemtechnol.ro Research is underway to polymerize trimethyl phosphate with sustainable crosslinkers like succinic acid and urea (B33335) to create effective and durable flame-retardant finishes for textiles such as cotton. cellulosechemtechnol.ro
Chemical Agent Simulants: Due to its structural similarities to organophosphorus nerve agents, trimethyl phosphate is used as a chemical simulant in studies evaluating the protective characteristics of materials and for the development of detection technologies. wikipedia.orgtandfonline.com
| Battery System | Role of TMP | Key Performance Improvement | Reference |
|---|---|---|---|
| Li-rich Layered Oxide (LLO) Cathode | Electrolyte solvent | Capacity retention of 96.7% after 100 cycles, compared to 54.7% for carbonate electrolytes. | acs.org |
| Graphite (B72142) || LiNi₀.₈Mn₀.₁Co₀.₁O₂ | Flame retardant solvent in a localized high-concentration electrolyte (LHCE). | Capacity retention of 85.4% after 500 cycles and significantly reduced flammability. | nih.gov |
| LiNi₀.₅Mn₁.₅O₄ Cathode | Electrolyte component | Improves thermal stability and suppresses gas generation during cycling. | researchgate.net |
Q & A
Basic: What are the common methods for synthesizing trimethyl phosphate, and what factors influence reaction efficiency?
Trimethyl phosphate is typically synthesized via the reaction of phosphorus oxychloride (POCl₃) with methanol in the presence of potassium carbonate (K₂CO₃). The reaction generates dimethyl phosphate potassium salt as an intermediate, which is further methylated using dimethyl sulfate to yield TMP. Key factors influencing efficiency include:
- Stoichiometric ratios : Excess methanol ensures complete conversion of POCl₃.
- Catalyst selection : K₂CO₃ neutralizes HCl byproducts, preventing side reactions.
- Purification steps : Post-synthesis washing, decolorization, and vacuum distillation (to remove impurities) are critical for high-purity TMP .
Basic: How do the physical and chemical properties of TMP affect its application as a solvent in battery electrolytes?
TMP’s low viscosity (1.197 g/mL at 25°C) and high dielectric constant enable efficient ion dissociation in dual-salt electrolytes. Its ability to form stable solid-electrolyte interphases (SEI) with metals like zinc or lithium enhances battery cyclability. However, TMP’s hydrolytic instability (releasing PO₄³⁻) necessitates moisture-free storage to prevent precipitation of metal phosphates .
Advanced: What computational approaches are used to study H-atom abstraction reactions in TMP, and how do they inform its thermochemical stability?
Density Functional Theory (DFT) and ab initio methods are employed to calculate activation energies, bond dissociation energies (BDEs), and rate constants for H-atom abstraction (HAA) reactions. For example:
- BDEs for C-H bonds in TMP (~95–100 kcal/mol) indicate resistance to homolytic cleavage.
- Transition state analysis reveals steric hindrance from methyl groups slows HAA kinetics, enhancing thermal stability in high-temperature applications (e.g., flame retardants) .
Advanced: How can NMR spectroscopy be applied to characterize TMP and its interactions in complex mixtures?
¹H-, ³¹P-, and ¹³C-NMR are critical for structural elucidation:
- ¹H-NMR : Methyl proton signals at δ 3.7–3.9 ppm confirm ester group integrity.
- ³¹P-NMR : A singlet at δ ~-2 ppm distinguishes TMP from hydrolyzed phosphate species.
- 2D NMR (e.g., HSQC) : Maps interactions between TMP and co-solvents in electrolyte formulations .
Advanced: What challenges arise in modeling TMP solubility in supercritical CO₂, and how can semi-empirical models be optimized?
Existing models (e.g., Chrastil’s equation) show significant deviations at temperatures >333 K due to TMP’s polarity and CO₂’s reduced density. Optimization strategies include:
- Incorporating polarity parameters (e.g., dipole moments) into solubility correlations.
- Hybrid models : Combining equation-of-state (EOS) approaches with machine learning to predict phase behavior across wider temperature ranges .
Basic: What safety precautions are critical when handling TMP in laboratory settings?
- Acute toxicity : Use fume hoods and PPE (gloves, goggles) to prevent inhalation/skin contact (LD₅₀ ~500 mg/kg in rats).
- Hydrolysis control : Store under inert gas (e.g., N₂) to avoid PO₄³⁻ release, which reacts with metals like Zr⁴⁺ or Hf⁴⁺ to form insoluble precipitates .
Advanced: How does TMP function as a methylating agent in organic synthesis, and what mechanistic insights guide its reactivity?
TMP transfers methyl groups via nucleophilic substitution (Sₙ2) in the presence of strong bases (e.g., NaH). Mechanistic studies using isotopic labeling (e.g., CD₃ groups) and kinetic isotope effects (KIE) reveal:
- Stepwise methylation : Sequential transfer of methyl groups from phosphate to substrate.
- Catalytic cycles : Transition-metal catalysts (e.g., Pd) accelerate methylation of aryl halides .
Advanced: What analytical techniques are most effective for detecting TMP residues in environmental samples, considering matrix interference?
- LC-MS/MS : Employ hydrophilic interaction chromatography (HILIC) with tandem mass spectrometry for trace detection in rice or sludge (LOD: 0.1 µg/kg).
- QuEChERS extraction : Combines acetonitrile partitioning with dispersive SPE to remove lipids and pigments from complex matrices .
Basic: What are the environmental persistence and degradation pathways of TMP, and how are these assessed in regulatory contexts?
TMP hydrolyzes rapidly in aqueous environments (t₁/₂ ~24–48 hrs) to dimethyl phosphate and methanol. Regulatory assessments under OECD 301B guidelines measure:
- Biodegradation : <10% mineralization in 28 days, classifying TMP as “not readily biodegradable.”
- Ecotoxicity : Algal growth inhibition (EC₅₀: 50–100 mg/L) informs hazard classification .
Advanced: How do interfacial reactions involving TMP in battery electrolytes influence the formation of stable solid-electrolyte interphases (SEI)?
TMP reacts with metal anodes (e.g., Zn) to form a gradient SEI comprising Zn₃(PO₄)₂ and organic phosphates. In-situ techniques validate this:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
